molecular formula C9H6ClFN2O B1602519 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 844499-00-9

3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B1602519
CAS No.: 844499-00-9
M. Wt: 212.61 g/mol
InChI Key: ZIPXONDQMIHZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H6ClFN2O and its molecular weight is 212.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is relevant in the synthesis of fluorinated polymers. For instance, fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability, good solubility in polar organic solvents, and demonstrate potential for applications requiring materials with high thermal resistance and specific electronic or optical properties. These polymers show promise in coatings and electronic devices due to their smooth surfaces and thermal stability, with decomposition temperatures above 410°C and glass transition temperatures ranging from 183–217°C (Hamciuc, Hamciuc, & Brumǎ, 2005).

Optoelectronic Materials

Compounds containing 1,3,4-oxadiazole units, like this compound, are instrumental in developing materials with special optical and electronic functions. These materials are used in optoelectronics for their ability to exhibit fluorescence and high thermal stability. The development of poly(1,3,4-oxadiazole-imide)s with dimethylsilane groups points to applications in creating thin film coatings with smooth, pinhole-free surfaces, beneficial for electronic device fabrication. These polymers also exhibit fluorescence, indicating their use in optoelectronic devices and sensors (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).

Antimicrobial Applications

Certain derivatives of 1,3,4-oxadiazole, including those related to the chemical structure of interest, have demonstrated significant antimicrobial activity. The synthesis and characterization of new 1,3,4-oxadiazole derivatives bearing the 3-chloro-2-fluorophenyl moiety have shown potential in vivo anti-convulsant and anti-inflammatory activities. These compounds have been found to be effective inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, indicating their potential as therapeutic agents against inflammation and convulsive disorders (Bhat et al., 2016).

Nonlinear Optical Materials

The study of 1,3,4-oxadiazole derivatives has also extended into the exploration of their nonlinear optical properties. New series of derivatives containing 2-fluoro-4-methoxy phenyl groups have been synthesized, characterized, and tested for their optical nonlinearity using the open-aperture z-scan technique. These studies suggest the potential of these compounds in optical limiting applications, which is critical for the development of optical devices that require materials capable of modulating light intensity (Chandrakantha et al., 2011).

Properties

IUPAC Name

3-(chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPXONDQMIHZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587472
Record name 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844499-00-9
Record name 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.